molecular formula C10H19N3O2 B14788350 N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide

N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide

Cat. No.: B14788350
M. Wt: 213.28 g/mol
InChI Key: PWAIAHKBKLXWJJ-UHFFFAOYSA-N
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Description

N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide is a synthetic compound characterized by its unique chemical structure, which includes a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide typically involves the construction of the pyrrolidine ring followed by the introduction of the aminopropanoyl and methylacetamide groups. One common method involves the reaction of a suitable pyrrolidine precursor with 2-aminopropanoic acid under controlled conditions to form the desired product. The reaction conditions often include the use of specific catalysts and solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-4-9(6-13)12(3)8(2)14/h7,9H,4-6,11H2,1-3H3

InChI Key

PWAIAHKBKLXWJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C)C(=O)C)N

Origin of Product

United States

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